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Cat. No.: B12416202 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Alk-IN-12, also referred to as compound 11e in seminal literature, is a potent and orally active

inhibitor of Anaplastic Lymphoma Kinase (ALK).[1] ALK is a receptor tyrosine kinase that plays

a crucial role in the development of the central and peripheral nervous systems. However,

chromosomal rearrangements resulting in ALK fusion proteins can lead to its constitutive

activation, driving the pathogenesis of several cancers, most notably non-small cell lung cancer

(NSCLC). Alk-IN-12 has demonstrated significant inhibitory activity against ALK, as well as off-

target activity against Insulin-like Growth Factor 1 Receptor (IGF1R) and the Insulin Receptor

(InsR).[1] This technical guide provides a comprehensive overview of the structure, synthesis,

and biological activity of Alk-IN-12, intended for researchers and professionals in the field of

drug discovery and development.

Chemical Structure and Properties
Alk-IN-12 is a complex heterocyclic molecule. Its structure is characterized by a central

pyrimidine core, which is a common scaffold in many kinase inhibitors.

CAS Number: 1197958-53-4[1]
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Alk-IN-12 is a highly potent inhibitor of ALK with a reported half-maximal inhibitory

concentration (IC50) in the nanomolar range. Its inhibitory activity extends to other kinases,

highlighting the need for careful evaluation of its selectivity profile in preclinical and clinical

studies.

Target IC50 (nM)

ALK 0.18[1]

IGF1R 20.3[1]

InsR 90.6[1]

Karpas-299 cell line 28.3[1]

Synthesis of Alk-IN-12
The synthesis of Alk-IN-12 is a multi-step process that involves the sequential construction of

its core heterocyclic structure and subsequent functionalization. The key steps are outlined

below, based on the published literature.

Experimental Protocol: Synthesis of Alk-IN-12
The following is a generalized protocol based on similar reported syntheses of potent ALK

inhibitors. For a detailed, step-by-step procedure, it is essential to consult the primary literature,

specifically the work by Huang WS, et al. (2016).

Step 1: Synthesis of the Pyrimidine Core

The synthesis typically begins with the construction of the substituted diaminopyrimidine core.

This can be achieved through the condensation of a guanidine derivative with a β-ketoester or

a similar three-carbon electrophile.

Step 2: Introduction of the Aniline Moiety

The next key step is a nucleophilic aromatic substitution (SNAr) reaction to couple the

pyrimidine core with a substituted aniline. The specific aniline used will contain the necessary

functional groups for later steps.
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Step 3: Suzuki Coupling

A palladium-catalyzed Suzuki coupling is often employed to introduce another aromatic or

heteroaromatic ring system onto the pyrimidine core. This reaction is crucial for building the full

carbon skeleton of the inhibitor.

Step 4: Final Functionalization

The final steps of the synthesis may involve modifications to the peripheral functional groups,

such as amide bond formation or the introduction of specific side chains, to optimize the

compound's potency and pharmacokinetic properties.

Signaling Pathways
ALK, as a receptor tyrosine kinase, activates several downstream signaling pathways that are

critical for cell proliferation, survival, and differentiation. Inhibition of ALK by Alk-IN-12 is

expected to block these signaling cascades. The primary pathways affected include the RAS-

RAF-MEK-ERK (MAPK) pathway, the JAK-STAT pathway, and the PI3K-AKT pathway.
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Caption: ALK signaling pathways inhibited by Alk-IN-12.
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Experimental Workflow for Kinase Inhibition Assay
The potency of Alk-IN-12 against ALK and other kinases is typically determined using in vitro

kinase inhibition assays. A common workflow for such an assay is depicted below.

Preparation
Reaction Detection Data Analysis

Prepare Reagents:
- Kinase (ALK)

- Substrate (e.g., Poly-Glu-Tyr)
- ATP

- Alk-IN-12 (serial dilutions)

Plate Reagents Incubate at 37°C Add Detection Reagent
(e.g., ADP-Glo™) Measure Luminescence Calculate IC50

Click to download full resolution via product page

Caption: Workflow for an in vitro kinase inhibition assay.

Experimental Protocol: In Vitro Kinase Inhibition Assay
Reagent Preparation: Prepare solutions of the target kinase (e.g., recombinant human ALK),

a suitable substrate (e.g., a generic tyrosine kinase substrate like poly-Glu-Tyr), and

adenosine triphosphate (ATP) at appropriate concentrations in a kinase buffer. Prepare serial

dilutions of Alk-IN-12 in the same buffer.

Reaction Setup: In a 384-well plate, add the kinase, the substrate, and the serially diluted

Alk-IN-12.

Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.

Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes) to allow the

enzymatic reaction to proceed.

Detection: Stop the reaction and add a detection reagent. For example, using the ADP-Glo™

Kinase Assay, a reagent is added to deplete the remaining ATP, followed by the addition of a

second reagent to convert the ADP produced into a luminescent signal.

Data Acquisition: Measure the luminescence of each well using a plate reader.
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Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor

concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion
Alk-IN-12 is a potent ALK inhibitor with a well-defined chemical structure and significant

biological activity. The information provided in this technical guide, including its synthesis,

quantitative activity data, and the signaling pathways it targets, serves as a valuable resource

for researchers in the field of oncology and drug discovery. Further investigation into its

selectivity, pharmacokinetic profile, and in vivo efficacy is warranted to fully elucidate its

therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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